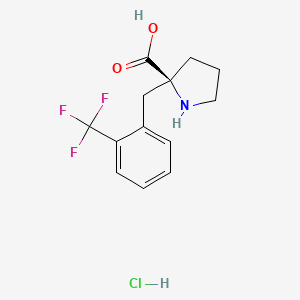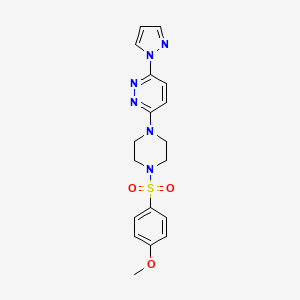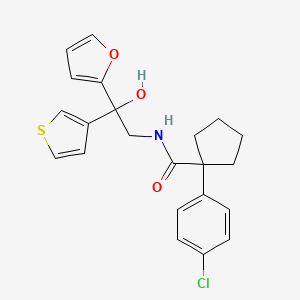
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives. It is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to the alpha carbon of the proline ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways, particularly those involving proline-rich regions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals, where its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Mecanismo De Acción
Target of Action
The compound could potentially target enzymes or receptors in the body, depending on its structure and functional groups. For example, compounds with a trifluoromethyl group have been found to interact with lipid kinases involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if it targets lipid kinases, it could affect pathways related to cell proliferation and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available (S)-proline and 2-trifluoromethyl-benzyl bromide.
Nucleophilic Substitution: The (S)-proline undergoes nucleophilic substitution with 2-trifluoromethyl-benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Hydrochloride Salt Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-alpha-(2-Fluoromethyl-benzyl)-proline-HCl
- (S)-alpha-(2-Chloromethyl-benzyl)-proline-HCl
- (S)-alpha-(2-Bromomethyl-benzyl)-proline-HCl
Uniqueness
(S)-alpha-(2-Trifluoromethyl-benzyl)-proline-HCl stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity. These characteristics make it a valuable compound in drug discovery and development, as well as in various industrial applications.
Propiedades
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-5-2-1-4-9(10)8-12(11(18)19)6-3-7-17-12;/h1-2,4-5,17H,3,6-8H2,(H,18,19);1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPCFWJBYPCNKR-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=CC=C2C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B2934890.png)

![(1S,2R,5R)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2934893.png)
![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)
![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2934895.png)
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2934897.png)

![N-(2,2-diethoxyethyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2934902.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)
![ethyl 3-(4-chlorophenyl)-4-oxo-5-[4-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2934906.png)
![3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2934908.png)
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2934911.png)

